(2R)-Arimoclomol-d10 Maleic Acid
Description
(2R)-Arimoclomol-d10 Maleic Acid is a deuterated, stereospecific derivative of arimoclomol, a small-molecule heat shock protein (HSP) inducer. Its molecular formula is C₁₈H₁₄D₁₀ClN₃O₇, with deuterium (D) atoms replacing hydrogen at ten positions to enhance metabolic stability for research applications . The compound is synthesized as a maleic acid salt to improve solubility and bioavailability.
Key characteristics include:
- Stereochemistry: The (2R)-configuration distinguishes it from its enantiomer, (2S)-Arimoclomol-d10 Maleic Acid .
- Safety Profile: Labeled with hazards such as skin irritation (H315), eye irritation (H319), and acute toxicity (Category 4) .
- Regulatory Status: Exempt from registration due to low annual tonnage or specific use-case exemptions .
Properties
Molecular Formula |
C₁₈H₁₄D₁₀ClN₃O₇ |
|---|---|
Molecular Weight |
439.91 |
Synonyms |
N-{[(2R)-2-Hydroxy-3-piperidin-1-ylpropyl]oxy}pyridine-3-carboximidoyl Chloride 1-Oxide-d10 (2Z)-2-butenedioate; BRX 220-d10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Comparisons
| Compound | Molecular Formula | Isotopic Labeling | Stereochemistry | Key Use Cases |
|---|---|---|---|---|
| (2R)-Arimoclomol-d10 Maleic Acid | C₁₈H₁₄D₁₀ClN₃O₇ | 10×Deuterium | (2R) | Research on HSP modulation |
| (2S)-Arimoclomol-d10 Maleic Acid | C₁₈H₁₄D₁₀ClN₃O₇ | 10×Deuterium | (2S) | Comparative enantiomer studies |
| rac-Arimoclomol Maleic Acid-d10 | C₁₈H₁₄D₁₀ClN₃O₇ | 10×Deuterium | Racemic mixture | Pharmacokinetic comparisons |
| Arimoclomol (non-deuterated) | C₁₈H₂₄ClN₃O₇ | None | (2R) | Clinical trials (e.g., ALS, IBM) |
Key Observations :
- Isotopic Differences: Deuterium labeling in the "-d10" variants reduces metabolic degradation, making them preferable for tracer studies compared to non-deuterated arimoclomol .
Maleic Acid vs. Other Counterions
Maleic acid is chosen for its dual role as a stabilizing agent and solubility enhancer. highlights its bioactivity in inhibiting fungal pathogens (e.g., Sclerotinia sclerotiorum) by disrupting oxalic acid secretion and sclerotia formation . In contrast, malonic acid (another dicarboxylic acid) shows weaker inhibition of fungal growth (9.98% vs. 32.5% for maleic acid at 2 mg/mL) . This suggests that maleic acid’s bioactivity could synergize with arimoclomol’s pharmacological effects, though this hypothesis requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
